(3,4-dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
The compound contains several functional groups including a phenyl group, a triazolo[4,5-d]pyrimidine group, and a piperazine group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the rigid triazolo[4,5-d]pyrimidine ring system. The piperazine ring could potentially adopt a chair conformation, which is common for six-membered rings .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the piperazine nitrogen could act as a nucleophile in substitution reactions. Additionally, the compound could potentially undergo electrophilic aromatic substitution reactions at the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific functional groups and the 3D structure of the compound. For example, the presence of the polar piperazine group could potentially increase the solubility of the compound in polar solvents .Scientific Research Applications
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Antimicrobial Activity
- Field : Medicinal Chemistry
- Application : A series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized and screened for their antimicrobial activity .
- Method : The compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
- Results : The newly synthesized compounds showed antimicrobial activity against various microorganisms .
-
CDK2 Inhibition
- Field : Cancer Research
- Application : A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed, synthesized, and evaluated as novel CDK2 targeting compounds .
- Method : The compounds were synthesized and their growth inhibitory effects were tested on three cell lines .
- Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
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Drug Discovery
- Field : Pharmacology
- Application : The compound “(2-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” is utilized in scientific research for drug discovery.
- Method : The unique structure and properties of this compound make it suitable for understanding disease mechanisms.
- Results : Its diverse applications range from drug discovery to understanding disease mechanisms.
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c-Met Inhibition
- Field : Cancer Research
- Application : Some novel 3H-[1,2,3]triazolo[4,5-d]pyrimidines were rationally designed using the strategies of bioisosterism, synthesized and evaluated as novel c-Met inhibitors .
- Method : The compounds were synthesized and their inhibitory effects were tested on c-Met .
- Results : The results of the study were not provided in the search results .
-
Antiviral Activity
-
Anti-Inflammatory Activity
- Field : Pharmacology
- Application : Some 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles have been found to exhibit anti-inflammatory activity .
- Method : The compounds were synthesized and their anti-inflammatory effects were tested in various models of inflammation .
- Results : The results of the study were not provided in the search results .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c1-16-8-9-18(14-17(16)2)23(31)29-12-10-28(11-13-29)21-20-22(25-15-24-21)30(27-26-20)19-6-4-3-5-7-19/h3-9,14-15H,10-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICNPJPDSHIINY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone |
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